5-hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They have attracted particular attention due to their diverse biological activities, and some have been shown to be cytotoxic to several human cell lines .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “this compound”, often involves a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . The structures of all synthesized compounds are characterized by physicochemical properties and spectral means (IR and NMR) .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . This structure is a key structural motif in several drugs currently on the market .Chemical Reactions Analysis

The chemical reactions involving “this compound” often involve its reaction with various benzaldehydes in the presence of a catalyst such as sodium acetate . These reactions result in the formation of pyrazole derivatives .科学的研究の応用

Heterocyclic Compounds Synthesis and Reactivity

The Chemistry of Pyrazolines

Pyrazoline derivatives, including 5-hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde, are essential in synthesizing various heterocyclic compounds. The reactivity of these derivatives, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, is leveraged for synthesizing heterocycles like pyrazolo-imidazoles, thiazoles, and spiropyrans. These compounds are crucial in heterocyclic chemistry and are recognized for their significant role in synthesizing various pharmacologically active heterocycles (Gomaa & Ali, 2020).

Biological and Medicinal Properties

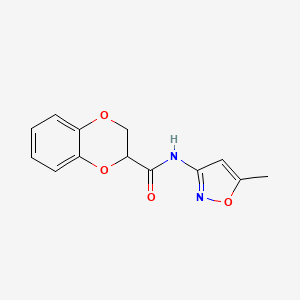

Isoxazolone Derivatives in Medicine

Isoxazolone derivatives, closely related to pyrazoline compounds, demonstrate considerable biological and medicinal properties. These derivatives serve as intermediates for synthesizing numerous heterocycles and undergo various chemical transformations, highlighting their versatility in medicinal chemistry (Laroum et al., 2019).

Anticancer Agents Development through Knoevenagel Condensation

Knoevenagel condensation is a critical reaction in synthesizing α, β‐unsaturated ketones/carboxylic acids. The products of this reaction, often involving pharmacophoric aldehydes like pyrazoles, have shown remarkable anticancer activity. This reaction's significance lies in its ability to generate biologically fascinating molecules that target various cancer targets, making it an integral part of anticancer drug development (Tokala et al., 2022).

Green Chemistry and Sustainable Synthesis

Hybrid Catalysts in Heterocyclic Synthesis

The synthesis of heterocyclic compounds, like 5H-pyrano[2,3-d]pyrimidine scaffolds, has been optimized using hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts. These catalysts offer sustainable and less toxic alternatives for synthesizing pharmacologically important heterocycles, aligning with green chemistry principles (Parmar et al., 2023).

Antioxidant Properties and Cellular Protection

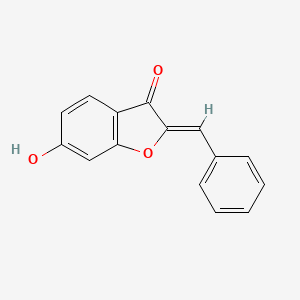

Chromones as Radical Scavengers

Chromones, compounds structurally similar to pyrazoline derivatives, possess antioxidant properties, helping neutralize active oxygen and cut off free radical processes. This capability is crucial for delaying or inhibiting cell impairment, which leads to various diseases, highlighting the importance of these compounds in protecting cellular integrity (Yadav et al., 2014).

作用機序

Target of Action

Similar pyrazole derivatives have demonstrated rich pharmacological properties such as anticancer, antimicrobial, and anti-inflammatory .

Mode of Action

It’s synthesized compounds have been tested for their antibacterial and antifungal activities .

Result of Action

Most of the synthesized compounds demonstrate promising antibacterial and antifungal activities .

将来の方向性

The future directions for “5-hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde” could involve further exploration of its biological activities and potential applications in drug development . Given the diverse biological activities associated with pyrazole derivatives, there is potential for the development of new drugs featuring this key structural motif .

特性

IUPAC Name |

5-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-3-5-10(6-4-8)14-12(16)11(7-15)9(2)13-14/h3-7,13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMIABHZGJGJCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101164969 |

Source

|

| Record name | 5-Hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101164969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60484-30-2 |

Source

|

| Record name | 5-Hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101164969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (2E)-3-{3-[(methylsulfonyl)amino]phenyl}acrylate](/img/structure/B2564927.png)

![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2564928.png)

![3-cyclopropyl-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2564930.png)

![N-(4-(3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2564932.png)

![5-((4-Hydroxypiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2564935.png)

![N-(5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2564942.png)

![6-(4-Chlorophenyl)-2-[1-(1,3,5-trimethylpyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2564945.png)

![6-Cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2564947.png)